molecular formula C17H16ClN3O2 B15106078 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxyaniline

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxyaniline

Cat. No.: B15106078
M. Wt: 329.8 g/mol
InChI Key: JBZPRDZCKVMAOM-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxyaniline is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms.

Preparation Methods

The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxyaniline typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the oxadiazole ring . The final step involves the nucleophilic attack of the amine to form the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .

Chemical Reactions Analysis

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxyaniline undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxyaniline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells . The exact pathways and targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-ethoxyaniline

InChI

InChI=1S/C17H16ClN3O2/c1-2-22-15-9-7-14(8-10-15)19-11-16-20-17(21-23-16)12-3-5-13(18)6-4-12/h3-10,19H,2,11H2,1H3

InChI Key

JBZPRDZCKVMAOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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